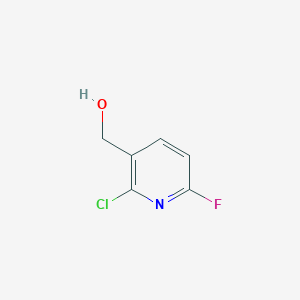
2-Chloro-6-fluoro-3-pyridinemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-fluoro-3-pyridinemethanol is an organic compound with the molecular formula C6H5ClFNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the second position, a fluorine atom at the sixth position, and a hydroxymethyl group at the third position of the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-pyridinemethanol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2,6-dichloropyridine with a fluorinating agent such as cesium fluoride (CsF) to introduce the fluorine atom at the sixth position. This is followed by the reduction of the resulting 2-chloro-6-fluoropyridine with a reducing agent like sodium borohydride (NaBH4) to obtain this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity and efficiency of the reactions is also common. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the desired substituents on the pyridine ring .
化学反应分析
Types of Reactions
2-Chloro-6-fluoro-3-pyridinemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 2-Chloro-6-fluoro-3-pyridinecarboxylic acid.
Reduction: this compound.
Substitution: 2-Amino-6-fluoro-3-pyridinemethanol.
科学研究应用
2-Chloro-6-fluoro-3-pyridinemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-6-fluoro-3-pyridinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with active sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological effects .
相似化合物的比较
Similar Compounds
- 2-Chloro-5-fluoro-3-pyridinemethanol
- 2-Chloro-4-fluoro-3-pyridinemethanol
- 2-Chloro-6-fluoro-4-pyridinemethanol
Uniqueness
2-Chloro-6-fluoro-3-pyridinemethanol is unique due to the specific positioning of the chlorine and fluorine atoms, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
属性
分子式 |
C6H5ClFNO |
|---|---|
分子量 |
161.56 g/mol |
IUPAC 名称 |
(2-chloro-6-fluoropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5ClFNO/c7-6-4(3-10)1-2-5(8)9-6/h1-2,10H,3H2 |
InChI 键 |
OBABNIUNQVFQER-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1CO)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


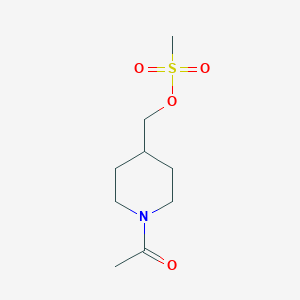

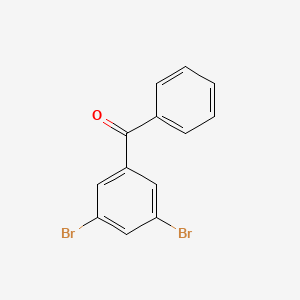
![7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13975844.png)

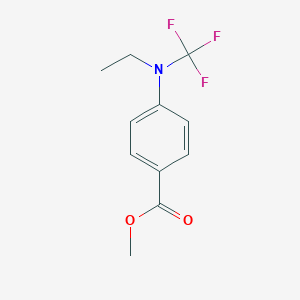
![5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13975899.png)
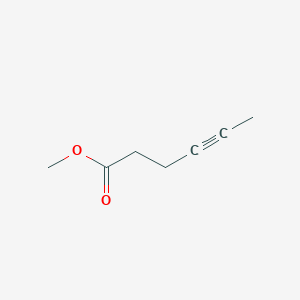
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid;hydrochloride](/img/structure/B13975920.png)
![6-Cyclopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13975921.png)
![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13975923.png)
![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-4-amine](/img/structure/B13975930.png)
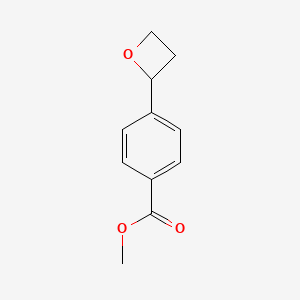
![4-[[(3-Hydroxypropyl)amino]methyl]phenol](/img/structure/B13975939.png)
